2-Benzylbenzaldehyde

Übersicht

Beschreibung

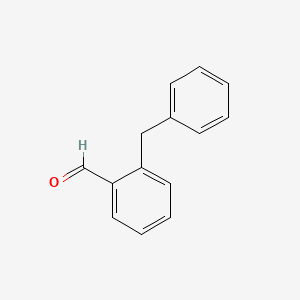

2-Benzylbenzaldehyde is an organic compound with the molecular formula C14H12O. It consists of a benzene ring with a benzyl group and an aldehyde group attached to it. This compound is known for its unique structure, which makes it a valuable intermediate in organic synthesis and various industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Benzylbenzaldehyde can be synthesized through various methods. One common approach involves the condensation reaction between benzaldehyde and phenylacetic acid using a Lewis acid catalyst like aluminum chloride (AlCl3). Another method involves the use of 2-methylbenzaldehyde and iodo-aromatic hydrocarbons as raw materials, with N,N-dimethyl ethylenediamine as a catalyst .

Industrial Production Methods: Industrial production of this compound often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The reaction mixture is typically stirred under reflux for several hours, followed by filtration and extraction to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Benzylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form benzoic acid derivatives.

Reduction: Reduction reactions can convert it into benzyl alcohol derivatives.

Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Catalysts like aluminum chloride (AlCl3) and reagents like bromine (Br2) are commonly employed.

Major Products Formed:

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Various substituted benzaldehyde derivatives

Wissenschaftliche Forschungsanwendungen

2-Benzylbenzaldehyde has several scientific research applications, including:

Organic Synthesis: It serves as a precursor for the synthesis of more complex molecules through reactions like condensation, aldol reactions, and reductive amination.

Material Science: Certain derivatives exhibit liquid crystalline properties, making them useful in displays, sensors, and optical devices.

Biological Studies: Some derivatives have shown potential antimicrobial activity against certain bacteria and fungi.

Wirkmechanismus

The mechanism of action of 2-Benzylbenzaldehyde involves its reactive carbonyl group, which can form Schiff bases with amines. This reactivity allows it to participate in various chemical transformations, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Vergleich Mit ähnlichen Verbindungen

Benzaldehyde: A simpler aromatic aldehyde with a single benzene ring and an aldehyde group.

Phenylacetaldehyde: Contains a phenyl group attached to an acetaldehyde moiety.

Cinnamaldehyde: Features a benzene ring with an attached propenal group.

Uniqueness: 2-Benzylbenzaldehyde is unique due to its structure, which includes both a benzyl group and an aldehyde group attached to the benzene ring. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis .

Biologische Aktivität

2-Benzylbenzaldehyde, a derivative of benzaldehyde, has garnered attention in recent years due to its potential biological activities, including antimicrobial, antifungal, and cytotoxic properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies and highlighting case studies that illustrate its applications.

Chemical Structure and Properties

This compound (CHO) consists of a benzaldehyde moiety attached to a benzyl group. Its structure allows for interactions with biological systems, making it a candidate for various pharmacological applications.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and its derivatives.

- Mechanism of Action : The compound exhibits antibacterial activity against several Gram-positive and Gram-negative bacteria. It is believed that the antimicrobial effect is due to its ability to disrupt bacterial cell membranes, leading to cell death through coagulation of the cytosol and disintegration of the plasma membrane .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 128 μg/mL |

| Escherichia coli | 256 μg/mL |

| Bacillus subtilis | 50 μg/mL |

| Salmonella Enteritidis | 100 μg/mL |

Antifungal Activity

This compound has also shown promising antifungal properties. Studies indicate that it can inhibit the growth of various fungal strains.

- Case Study : A recent investigation reported that this compound exhibited significant antifungal activity against Candida albicans, with an MIC of 200 μg/mL. The compound's efficacy was attributed to its ability to interfere with fungal cell wall synthesis .

Cytotoxicity and Cancer Research

Research into the cytotoxic effects of this compound has revealed its potential as an anticancer agent.

- Cell Line Studies : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC values indicating significant cytotoxicity at micromolar concentrations .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HCT-116 (Colon Cancer) | 20 |

Synergistic Effects with Antibiotics

Recent studies have explored the synergistic effects of this compound when combined with standard antibiotics.

Eigenschaften

IUPAC Name |

2-benzylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c15-11-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9,11H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMCHWCVLPVAES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.